4-chloro-N-propyl-N'-tosylbenzimidamide
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It’s important to note the conditions under which the reaction occurs, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, etc.Scientific Research Applications
Apoptosis Inducers in Cancer Research
- A cell- and caspase-based apoptosis induction assay was developed for discovering apoptosis inducers, including various compounds similar to 4-chloro-N-propyl-N'-tosylbenzimidamide. This method is pivotal in anticancer drug research, helping in the identification of potential drugs, understanding signaling pathways, and identifying druggable targets (Cai, Drewe, & Kasibhatla, 2006).
Photocatalytic Water Detoxification
- The compound was used as a model in research on photocatalytic properties of industrial TiO2 catalysts, comparing their efficiencies in treating contaminated waters. This is crucial for developing methods to treat water contaminated with industrial pollutants (Guillard et al., 1999).
Wastewater Treatment Technologies
- A new reactor design using titanium dioxide-coated fused-silica glass fibers for wastewater treatment was described, using 4-chlorophenol (a similar compound) as the test compound. This research is significant for advancing wastewater treatment methods (Hofstadler, Bauer, Novalic, & Heisler, 1994).
Chemical Synthesis and Reactivity
- Studies on the reactivity of chloro-phenyldiazirines, compounds related to 4-chloro-N-propyl-N'-tosylbenzimidamide, have been conducted. This research provides insights into the mechanisms and pathways of reactions involving similar compounds, which is vital for organic synthesis (Martinů & Dailey, 2006).
Catalysis and Ligand Interactions
- Research on luminescent mono- and binuclear cyclometalated platinum(II) complexes, involving compounds structurally related to 4-chloro-N-propyl-N'-tosylbenzimidamide, has been conducted. This is significant for understanding the interactions in catalysis and the development of new catalysts (Lai et al., 1999).
Chemical Modification and Synthesis Techniques
- Suzuki–Miyaura cross-coupling approaches have been used to synthesize derivatives of compounds like 4-chloro-8-tosyloxyquinoline, offering new pathways and methods in the synthesis of complex organic molecules (Heiskanen & Hormi, 2009).
Optical Properties and Device Applications
- Novel compounds showing nonlinear optical absorption have been synthesized and investigated, including compounds similar to 4-chloro-N-propyl-N'-tosylbenzimidamide. Such research is crucial for the development of optical devices like limiters (Rahulan et al., 2014).
Sensor Development for Environmental Monitoring
- A study on a photoelectrochemical sensor based on a heterojunction for detecting chlorinated organic pollutants highlights the role of similar compounds in environmental monitoring and pollution detection (Yan et al., 2019).
Safety And Hazards
Information about the safety and hazards associated with a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on safe handling, storage, and disposal methods, as well as first-aid measures and fire-fighting measures.
Future Directions
This involves speculating on potential future applications or areas of study for the compound based on its properties and known uses.
For a specific analysis of “4-chloro-N-propyl-N’-tosylbenzimidamide”, I would recommend consulting scientific literature or databases, or reaching out to a subject matter expert in chemistry. Please note that handling and experimenting with chemicals should always be done following appropriate safety measures and under the supervision of a trained professional.
properties
IUPAC Name |
4-chloro-N-(4-methylphenyl)sulfonyl-N'-propylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-3-12-19-17(14-6-8-15(18)9-7-14)20-23(21,22)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFCSJPAMDOUKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-propyl-N'-tosylbenzimidamide |
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